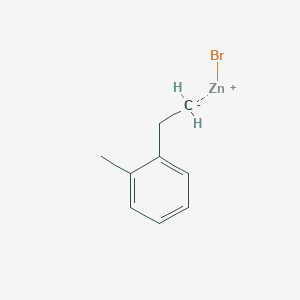

2-Methylphenethylzinc bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

MFCD07698734, also known as 2-Methylphenethylzinc bromide, is an organozinc compound widely used in organic synthesis. It is typically supplied as a 0.5 M solution in tetrahydrofuran. This compound is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Methylphenethylzinc bromide is synthesized through the reaction of 2-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is often monitored using techniques like gas chromatography to ensure consistency.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Methylphenethylzinc bromide undergoes various types of chemical reactions, including:

Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

Oxidation: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.

Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents.

Common Reagents and Conditions:

Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.

Solvents: Tetrahydrofuran is the most commonly used solvent due to its ability to stabilize the organozinc compound.

Catalysts: Palladium or nickel catalysts are often used to facilitate certain reactions.

Major Products: The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2-Methylphenethylzinc bromide has a wide range of applications in scientific research:

Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

Medicine: It is used in the development of new drugs and therapeutic agents.

Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mécanisme D'action

The mechanism by which 2-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparaison Avec Des Composés Similaires

Phenethylzinc bromide: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

Benzylzinc bromide: Another similar compound with a benzyl group instead of a phenethyl group.

Allylzinc bromide: Contains an allyl group, offering different reactivity patterns.

Uniqueness: 2-Methylphenethylzinc bromide is unique due to the presence of the methyl group, which influences its reactivity and the types of products formed. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Activité Biologique

2-Methylphenethylzinc bromide (2-MPEZB) is a zinc-based organometallic compound that has garnered attention for its potential biological activities. This article explores the biological properties of 2-MPEZB, including its antimicrobial, anticancer, and other therapeutic effects, drawing from diverse sources and recent research findings.

Chemical Structure and Properties

This compound is characterized by its zinc atom coordinated to a 2-methylphenethyl group and bromide ion. The general formula can be represented as:

This compound is synthesized through a reaction involving 2-methylphenethyl bromide and zinc, typically in an organic solvent such as diethyl ether or THF.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 2-MPEZB. It has been shown to exhibit significant activity against various bacterial strains, including:

- Staphylococcus aureus

- Bacillus cereus

- Escherichia coli

The Minimum Inhibitory Concentration (MIC) values for these bacteria were determined through broth dilution methods. For example, the MIC for S. aureus was found to be as low as 6.25 µM, indicating potent antibacterial activity.

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 6.25 |

| Bacillus cereus | 12.5 |

| Escherichia coli | 25 |

These findings suggest that 2-MPEZB could be a promising candidate for developing new antimicrobial agents, particularly in treating resistant bacterial infections.

Anticancer Activity

In vitro studies have demonstrated that 2-MPEZB possesses anticancer properties against several cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The compound's efficacy was evaluated using the MTT assay to measure cell viability.

- MCF-7 : IC50 = 50.37 ± 3.70 µM

- A549 : IC50 = 45.20 ± 2.50 µM

- HepG2 : IC50 = 40.10 ± 1.80 µM

These results indicate that 2-MPEZB can inhibit the proliferation of cancer cells effectively, with a notable selectivity towards cancerous over normal cells.

The biological activity of 2-MPEZB is believed to be mediated through several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in cancer cells, leading to apoptosis.

- Inhibition of Cell Cycle Progression : Studies suggest that it affects the cell cycle phases, particularly G1/S transition.

- Apoptotic Pathways : Activation of caspases has been observed in treated cells, indicating apoptosis induction.

Case Studies and Research Findings

Several case studies have been conducted to evaluate the biological effects of zinc-based compounds similar to 2-MPEZB:

- A study demonstrated that zinc compounds can enhance the efficacy of conventional antibiotics when used in combination therapies.

- Research on zinc's role in modulating immune responses suggests that compounds like 2-MPEZB could also exhibit immunomodulatory effects.

Propriétés

Formule moléculaire |

C9H11BrZn |

|---|---|

Poids moléculaire |

264.5 g/mol |

Nom IUPAC |

bromozinc(1+);1-ethyl-2-methylbenzene |

InChI |

InChI=1S/C9H11.BrH.Zn/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |

Clé InChI |

RSZBZDQTTFSIOG-UHFFFAOYSA-M |

SMILES canonique |

CC1=CC=CC=C1C[CH2-].[Zn+]Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.